![molecular formula C14H12N2O4 B4979121 N-(2-methoxy-4-nitrophenyl)benzamide CAS No. 38259-78-8](/img/structure/B4979121.png)
N-(2-methoxy-4-nitrophenyl)benzamide
Overview
Description
N-(2-methoxy-4-nitrophenyl)benzamide, also known as MNPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNPA is a yellow crystalline powder that is soluble in organic solvents.
Scientific Research Applications
N-(2-methoxy-4-nitrophenyl)benzamide has been extensively studied for its potential applications in the field of organic electronics. It has been found to exhibit excellent electron transport properties and can be used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). N-(2-methoxy-4-nitrophenyl)benzamide has also been studied for its potential use as a fluorescent probe for detecting metal ions in aqueous solutions.
Mechanism of Action
The mechanism of action of N-(2-methoxy-4-nitrophenyl)benzamide is not well understood. However, studies have suggested that it may act as a charge transport material in organic electronic devices by facilitating the movement of electrons and holes across the device.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of N-(2-methoxy-4-nitrophenyl)benzamide. However, studies have shown that it is relatively non-toxic and does not exhibit any significant cytotoxicity or genotoxicity.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2-methoxy-4-nitrophenyl)benzamide in lab experiments is its excellent electron transport properties. It can be used as a hole-transporting material in OLEDs and OSCs, leading to improved device performance. However, one of the limitations of using N-(2-methoxy-4-nitrophenyl)benzamide is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for research on N-(2-methoxy-4-nitrophenyl)benzamide. One area of interest is the development of new synthetic routes that can improve the yield and purity of the compound. Another area of research is the investigation of the potential use of N-(2-methoxy-4-nitrophenyl)benzamide as a fluorescent probe for detecting metal ions in biological samples. Additionally, further studies are needed to better understand the mechanism of action of N-(2-methoxy-4-nitrophenyl)benzamide and its potential applications in organic electronic devices.
properties
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-20-13-9-11(16(18)19)7-8-12(13)15-14(17)10-5-3-2-4-6-10/h2-9H,1H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDKVZCXBHLLQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90296490 | |
Record name | N-(2-methoxy-4-nitrophenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90296490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
38259-78-8 | |
Record name | NSC109603 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109603 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(2-methoxy-4-nitrophenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90296490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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